molecular formula C7H19NOSi B8038025 1-Amino-2-(dimethylethoxysilyl)propane

1-Amino-2-(dimethylethoxysilyl)propane

Cat. No.: B8038025
M. Wt: 161.32 g/mol
InChI Key: JSAWNNBNKSBJCB-UHFFFAOYSA-N
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Description

1-Amino-2-(dimethylethoxysilyl)propane is an organosilicon compound with the molecular formula C7H19NOSi. It is a liquid at room temperature and is known for its unique chemical properties, which make it valuable in various industrial and scientific applications . The compound is characterized by the presence of an amino group and an ethoxysilyl group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(dimethylethoxysilyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with dimethylethoxysilane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as mixing, heating, and separation to isolate the desired product. Quality control measures are implemented to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(dimethylethoxysilyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

1-Amino-2-(dimethylethoxysilyl)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-(dimethylethoxysilyl)propane involves its ability to interact with various molecular targets through its amino and ethoxysilyl groups. These interactions can lead to the formation of stable complexes, which enhance the stability and functionality of the target molecules. The compound can also participate in cross-linking reactions, which are crucial in the formation of durable materials .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyldimethylethoxysilane
  • 3-Aminopropyltriethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Comparison

1-Amino-2-(dimethylethoxysilyl)propane is unique due to its specific combination of an amino group and an ethoxysilyl group on a propane backbone. This structure provides distinct reactivity and stability compared to similar compounds. For instance, 3-aminopropyldimethylethoxysilane has a similar structure but lacks the same level of stability and reactivity in certain applications .

Properties

IUPAC Name

2-[ethoxy(dimethyl)silyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-5-9-10(3,4)7(2)6-8/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWNNBNKSBJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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